3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one
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Overview
Description
3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and an indene core, which contributes to its rigidity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one typically involves a multi-step process. One common method starts with the preparation of the benzodioxole intermediate, which is then coupled with an indene derivative. The key steps include:
Formation of the Benzodioxole Intermediate: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Coupling with Indene Derivative: The benzodioxole intermediate is then coupled with an indene derivative using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzodioxole and indene moieties can undergo substitution reactions to introduce new substituents, which can further diversify the compound’s chemical space.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for the development of new anticancer agents.
Biology: It can be used to study the interactions with biological targets, such as enzymes and receptors.
Materials Science: The rigidity and electronic properties of the compound make it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety can interact with various enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Benzodioxole-substituted organoselenium compounds: These compounds also feature the benzodioxole structure and have applications in organic synthesis and pharmacology.
Uniqueness
3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one is unique due to its combination of the benzodioxole and indene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-2-phenylinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-22-17-9-5-4-8-16(17)21(20(22)14-6-2-1-3-7-14)23-15-10-11-18-19(12-15)26-13-25-18/h1-12,23H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYMIDBMWXLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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